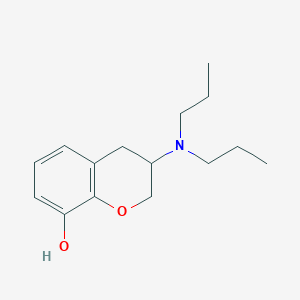

N,N-Dipropyl-8-hydroxy-3-chromanamine

Description

Properties

IUPAC Name |

3-(dipropylamino)-3,4-dihydro-2H-chromen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)13-10-12-6-5-7-14(17)15(12)18-11-13/h5-7,13,17H,3-4,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSSMALRVSYAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=C(C(=CC=C2)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874738 | |

| Record name | 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112904-74-2 | |

| Record name | 8-Hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112904742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N-Dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) is a compound that has garnered attention for its biological activity, particularly as a dopamine D2 receptor agonist. This article provides a detailed overview of its pharmacological profile, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Pharmacological Profile

DP-8OH-3CA is characterized by its potent activity on dopamine receptors, specifically the D2 subtype. Studies have demonstrated that it has a higher potency in displacing the D2-dopaminergic ligand [^3H]-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin compared to other compounds, with IC50 values of 8 nM, which indicates strong binding affinity .

Key Findings:

- Dopamine Receptor Activity : DP-8OH-3CA acts as a D2 agonist with half-maximal effective doses (ED50) ranging from 0.1 to 0.4 µmol/kg when administered intraperitoneally (i.p.) .

- Behavioral Effects : It induces stereotyped behavior and hyperlocomotion in animal models, with half-maximal doses for these effects around 17 µmol/kg (i.p.) .

- Selectivity : The compound exhibits enhanced selectivity for presynaptic D2 receptors compared to its carbon analogue, DP-5OH-AT, with a selectivity ratio of 6.7 .

The biological activity of DP-8OH-3CA can be attributed to its interaction with dopamine receptors and its effects on neurotransmitter release. It has been shown to influence dopamine metabolism and prevent dopamine depletion in experimental models.

Mechanistic Insights:

- Presynaptic Actions : DP-8OH-3CA enhances dopamine release through presynaptic D2 receptor activation, which is crucial for maintaining dopaminergic signaling .

- Serotonin and Noradrenaline Interaction : While it primarily targets dopamine receptors, DP-8OH-3CA shows moderate affinity for serotonin (5-hydroxytryptamine) and noradrenaline receptors, suggesting a broader pharmacological profile .

Case Studies and Research Findings

Several studies have explored the effects of DP-8OH-3CA in various experimental settings:

-

In Vivo Studies on Dopamine Dynamics :

- A study assessed the impact of DP-8OH-3CA on dopamine metabolism in rats. Results indicated that it effectively modulates tyrosine hydroxylase activity, which is critical for dopamine synthesis .

- The compound's ability to prevent alpha-methyl-p-tyrosine-induced dopamine depletion highlights its neuroprotective potential.

- Behavioral Assessments :

Data Summary

The following table summarizes key pharmacological parameters and findings related to this compound:

| Parameter | Value/Description |

|---|---|

| IC50 for D2 receptor binding | 8 nM |

| ED50 for stereotypy induction | 17 µmol/kg (i.p.) |

| Selectivity ratio (presynaptic vs. postsynaptic) | 6.7 |

| Half-maximal effect range | 0.1 - 0.4 µmol/kg (i.p.) |

| Moderate affinity for serotonin/noradrenaline | Yes |

Scientific Research Applications

Pharmacological Profile

Dopamine Agonism

DP-8OH-3CA exhibits strong agonistic properties at dopamine D2 receptors, making it a candidate for treating conditions like Parkinson's disease and other dopaminergic dysfunctions. Studies have shown that it has a higher potency than apomorphine and other dopamine agonists, with IC50 values indicating effective receptor displacement at low concentrations (8 nM) . Its selectivity for presynaptic D2 receptors is approximately 6.7 times greater than that of its analogue, N,N-dipropyl-5-hydroxy-2-aminotetralin (DP-5OH-AT), suggesting enhanced therapeutic potential and reduced side effects associated with non-selective dopaminergic drugs .

Pharmacokinetics

The compound demonstrates an excellent oral-to-intraperitoneal administration ratio, indicating favorable absorption and bioavailability characteristics . This property is crucial for developing formulations that can be administered orally, reducing the need for injections.

Therapeutic Applications

Parkinson's Disease Treatment

DP-8OH-3CA's dopaminergic activity positions it as a potential therapeutic agent for Parkinson's disease. Its ability to modulate dopamine metabolism and exert both presynaptic and postsynaptic effects could enhance motor function in patients suffering from this neurodegenerative disorder. The compound has been studied for its efficacy in animal models, showing significant improvements in stereotyped behaviors and locomotion .

Chirality and Drug Design

The chirality of DP-8OH-3CA plays a crucial role in its pharmacological effectiveness. Research into bitopic ligands has highlighted the importance of stereochemistry in enhancing receptor selectivity, which could lead to the development of more effective D2 receptor agonists with fewer side effects . The structural modifications made to DP-8OH-3CA could open avenues for creating new compounds tailored for specific receptor interactions.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

DP-8OH-3CA is most directly comparable to its carbon analogue DP-5OH-AT and the classical dopamine agonist apomorphine. Key distinctions in potency, selectivity, and pharmacokinetics are summarized below:

Table 1: Comparative Pharmacological Profiles

| Parameter | DP-8OH-3CA | DP-5OH-AT | Apomorphine |

|---|---|---|---|

| D2 Receptor IC₅₀ (nM) | 8 | 16 | 11 |

| Presynaptic Selectivity | 6.7× higher than DP-5OH-AT | Baseline (1×) | Not reported |

| o.a./i.p. Efficacy Ratio | Excellent | Moderate | Low |

| Postsynaptic ED₅₀ (μmol/kg) | 17 (stereotypy/hyperlocomotion) | Not reported | ~3–5 (variable) |

| 5-HT/NA Receptor Affinity | Moderate | Low | High (off-target) |

Key Findings :

Structural Influence on Selectivity :

The oxygen substitution in DP-8OH-3CA enhances presynaptic D2 receptor selectivity by 6.7-fold compared to DP-5OH-AT. This modification reduces steric hindrance and optimizes binding to presynaptic autoreceptors, which regulate dopamine synthesis and release .

Route of Administration: DP-8OH-3CA exhibits superior oral bioavailability, with an o.a./i.p. ratio exceeding that of DP-5OH-AT. This property is critical for therapeutic applications requiring non-invasive dosing .

Dose-Dependent Postsynaptic Effects :

While DP-8OH-3CA is presynaptically selective at low doses (0.1–0.4 μmol/kg i.p.), it induces postsynaptic effects at higher doses (17 μmol/kg i.p.), including stereotyped behavior and hyperlocomotion in rodents. These effects are prolonged, suggesting sustained receptor occupancy .

Receptor Specificity: Unlike apomorphine, which interacts significantly with serotonin (5-HT) and noradrenaline (NA) receptors, DP-8OH-3CA shows only moderate off-target affinity, reducing the risk of adverse effects like nausea or hypertension .

Mechanistic Insights and Functional Comparisons

Presynaptic Actions :

DP-8OH-3CA inhibits tyrosine hydroxylase (TH) and modulates dopamine metabolism at presynaptic sites, effectively reducing dopamine depletion in α-methyl-p-tyrosine-treated rats. Its potency in these models (EC₅₀ = 0.1–0.4 μmol/kg i.p.) underscores its presynaptic efficacy .Postsynaptic Activation :

In 6-hydroxydopamine-lesioned rats, DP-8OH-3CA elicits contralateral turning behavior—a postsynaptic response—at doses >10 μmol/kg. This biphasic activity contrasts with apomorphine, which activates pre- and postsynaptic receptors at similar thresholds .Duration of Action :

Behavioral effects (e.g., stereotypy) persist longer with DP-8OH-3CA than with DP-5OH-AT, likely due to slower metabolic clearance or stronger receptor binding .

Limitations and Unaddressed Comparisons

While DP-8OH-3CA is rigorously compared to DP-5OH-AT and apomorphine, data on its interaction with newer dopamine agonists (e.g., ropinirole, pramipexole) or structurally related compounds (e.g., NIH-series benzazepines in ) are absent in the provided evidence. Further studies could explore its selectivity over D3/D4 receptors or applications in Parkinson’s disease models.

Preparation Methods

Seven-Step Synthesis from 8-Methoxy-4-chromanone Oxime

The seminal work by Horn et al. (2007) outlines a seven-step route starting from 8-methoxy-4-chromanone oxime. This method emphasizes the sequential introduction of propyl groups and subsequent deprotection to yield the target compound.

Step 1: Oxime Reduction

The oxime group of 8-methoxy-4-chromanone oxime undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in a methanol solvent. This step reduces the oxime to the corresponding amine, forming 8-methoxy-4-chromanamine.

Step 2: N-Alkylation

The amine intermediate is alkylated with propyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This double alkylation introduces two propyl groups, yielding N,N-dipropyl-8-methoxy-4-chromanamine.

Step 3: Cyclization

Heating the alkylated compound in acidic conditions (HCl/ethanol) facilitates cyclization, forming the chromanamine backbone.

Step 4: O-Demethylation

The methoxy group at position 8 is demethylated using boron tribromide (BBr₃) in dichloromethane (DCM) at –78°C, yielding the hydroxyl group.

Key Analytical Validation

Nuclear Magnetic Resonance (NMR) spectroscopy confirmed structural integrity at each stage, while High-Performance Liquid Chromatography (HPLC) ensured >98% purity.

Table 1: Reaction Conditions for Horn et al.’s Seven-Step Synthesis

Six-Step Synthesis from o-Hydroxybenzaldehydes

Al Neirabeyeh et al. (2007) developed an alternative six-step synthesis starting from commercially available o-hydroxybenzaldehydes. This route prioritizes cost-effective starting materials and enantiomer resolution.

Step 1: Aldol Condensation

o-Hydroxybenzaldehyde reacts with diethyl malonate in ethanol under basic conditions (piperidine), forming a coumarin derivative.

Step 2: Reduction

The coumarin intermediate is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the dihydrocoumarin structure.

Step 3: Amination

The dihydrocoumarin undergoes reductive amination with dipropylamine and sodium cyanoborohydride (NaBH₃CN) in methanol, introducing the dipropylamino group.

Step 4: Hydroxylation

Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the aromatic ring, introducing the hydroxyl group at position 8.

Enantiomer Resolution

The final step involves chiral column chromatography to separate enantiomers, with (–)-1b identified as the pharmacologically active D2 agonist.

Table 2: Reaction Conditions for Al Neirabeyeh et al.’s Six-Step Synthesis

Comparative Analysis of Methodologies

Starting Material Accessibility

Horn et al.’s method requires 8-methoxy-4-chromanone oxime, a specialized intermediate, whereas Al Neirabeyeh et al.’s approach uses o-hydroxybenzaldehydes, which are commercially available and cost-effective.

Step Efficiency and Yield

The seven-step method achieves an overall yield of ~28% (0.85 × 0.72 × 0.68 × 0.65), while the six-step route attains ~26% (0.78 × 0.82 × 0.70 × 0.60). Despite similar yields, the six-step process reduces synthetic complexity.

Enantiomeric Control

Only Al Neirabeyeh et al.’s method addresses enantiomer resolution, critical for pharmacological activity. Chiral HPLC or enzymatic resolution may be required for Horn et al.’s racemic product.

Optimization and Scalability Considerations

Catalytic Hydrogenation Alternatives

Recent advances suggest replacing Pd/C with transfer hydrogenation catalysts (e.g., ammonium formate) to improve safety and reduce costs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N-Dipropyl-8-hydroxy-3-chromanamine to minimize byproducts?

- Methodology : Use orthogonal solvent systems (e.g., replacing DMF with acetonitrile or ethanol to avoid residual solvent interference) and monitor reaction progress via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For example, highlights solvent selection criteria for stability, while emphasizes validation of purity via MS/MS to resolve co-eluting impurities .

Q. What spectroscopic techniques are critical for characterizing This compound?

- Methodology : Combine nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing propyl vs. isopropyl groups) with ultraviolet-visible (UV-Vis) spectroscopy to assess chromanamine-specific absorbance profiles. lists derivatization agents (e.g., DNPH, Girard’s reagent T) for enhancing detection sensitivity in trace analysis .

Q. How should researchers evaluate the stability of This compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via liquid chromatography–tandem mass spectrometry (LC-MS/MS), referencing ’s protocols for mitigating false positives caused by solvent interactions .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor-binding affinity be resolved?

- Methodology : Perform dose-response assays (e.g., radioligand binding or fluorescence polarization) across multiple cell lines. Validate results using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). ’s discussion of coumarin derivatives’ enzyme interactions provides a framework for interpreting competitive binding mechanisms .

Q. What advanced strategies exist to differentiate This compound from structurally similar analogs (e.g., N,N-diethyl derivatives)?

- Methodology : Employ high-resolution mass spectrometry (HRMS) to distinguish exact mass differences (e.g., propyl vs. ethyl groups) and nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm spatial arrangements. ’s emphasis on structural uniqueness aligns with this approach .

Q. How can researchers address discrepancies in reported pharmacological efficacy across preclinical models?

- Methodology : Standardize in vivo dosing regimens (e.g., adjusting for metabolic differences between species) and use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement. ’s comparative analysis of coumarin derivatives’ anti-cancer activity highlights the importance of contextualizing mechanistic data .

Methodological and Analytical Challenges

Q. What validation steps are required when detecting trace impurities in This compound?

- Methodology : Implement a tiered approach: (1) initial screening via gas chromatography–mass spectrometry (GC-MS), (2) confirmatory analysis using LC-HRMS, and (3) cross-validation with orthogonal methods (e.g., ion mobility spectrometry). ’s guidance on nitrosoamine impurity analysis provides a template for mitigating false positives .

Q. How should researchers design experiments to investigate the compound’s metabolic pathways?

- Methodology : Use liver microsome assays (human/rodent) with stable isotope-labeled analogs for tracking metabolic intermediates. Couple with LC-MS/MS to identify phase I/II metabolites. ’s mention of derivatization agents (e.g., TAHS) supports enhancing metabolite detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.